Boc-(S)-alpha-allyl-proline
Description
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLHNDSVVOEEH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428036 | |
| Record name | Boc-(S)-alpha-allyl-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-59-9 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-(S)-alpha-allyl-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-(S)-alpha -allyl-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation : A glycine-derived imine (e.g., 7 ) reacts with 3-bromo-2-(bromomethyl)-1-propene (10 ) under phase-transfer conditions.
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Catalytic Cycle : The chinchonidine catalyst (9 ) facilitates enantioselective alkylation at the alpha position, forming intermediate 11 .
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In Situ Cyclization : The intermediate spontaneously cyclizes to yield (S)-4-methyleneproline ester (12 ) at room temperature.
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Boc Protection : The free amine is protected using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF), yielding Boc-(S)-4-methyleneproline (5 ) with >99% enantiomeric excess (ee).
Key Parameters
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Catalyst Loading : 10 mol% chinchonidine-derived catalyst.
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Yield : 40–49% over three steps (alkylation, cyclization, protection).
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Temperature : Room temperature for cyclization; 0°C for Boc protection.
This method’s enantioselectivity stems from the catalyst’s ability to stabilize transition states through non-covalent interactions, a feature validated by HPLC analysis of intermediates.
A conventional approach involves direct acylation of (S)-alpha-allyl-proline with (Boc)₂O under alkaline conditions. This method, referenced in a 1999 study by Ikeda et al., prioritizes simplicity over stereocontrol.
Procedure
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Base Activation : (S)-alpha-allyl-proline is dissolved in 1,4-dioxane and treated with aqueous sodium hydroxide (pH ≥ 12).
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Acylation : (Boc)₂O is added in batches at 20°C over 24 hours.
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Workup : The reaction mixture is acidified to pH 1–3, extracted with ethyl acetate, and crystallized to isolate this compound.
Industrial-Scale Preparation via Aqueous Alkaline Conditions
A patent by CN104326960A outlines a scalable method for Boc-protected prolines, adaptable to this compound synthesis.
Optimized Protocol
Advantages
-
Yield : >90% for Boc-L-proline, suggesting potential for analogous derivatives.
Comparative Analysis of Synthesis Methods
Critical Parameters Influencing Reaction Outcomes
Steric and Electronic Effects
Chemical Reactions Analysis
Types of Reactions: Boc-(S)-alpha-allyl-proline undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Oxidation Products: Epoxides, aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Free amino derivatives.
Scientific Research Applications
Chemical Properties and Structure
Boc-(S)-alpha-allyl-proline is characterized by its tert-butyloxycarbonyl (Boc) protecting group attached to the alpha position of proline. Its molecular formula is C13H21NO4, with a molecular weight of 255.31 g/mol. The unique allylic side chain enhances its reactivity, making it a valuable building block in organic synthesis.
Applications in Organic Synthesis
- Peptide Synthesis : this compound serves as a crucial component in the synthesis of peptides. Its structure allows for specific chemical transformations, facilitating the creation of complex peptide sequences with desired biological activities.
- Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis strategies, particularly in the formation of C–N and C–O bonds. Proline-catalyzed reactions employing this compound have demonstrated high enantioselectivity, making it suitable for synthesizing bioactive molecules .
- Total Synthesis of Natural Products : this compound has been instrumental in the total synthesis of various alkaloids and other biologically active compounds. Its unique structural features enable the construction of complex frameworks that are challenging to achieve with other amino acids .
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Boc-Proline | Proline with Boc protection | Standard amino acid; lacks allylic functionality |
| Boc-(S)-4-methylproline | Methyl substitution on the 4-position | Different substitution pattern affecting reactivity |
| Boc-(R)-alpha-amino acid | General amino acid structure | Lacks the allylic group; broader applications |
| Boc-(S)-beta-alanine | Beta position amino acid | Different position of amino group affects properties |
The table illustrates how this compound stands out due to its unique allylic substitution, which provides distinct reactivity patterns not found in other proline derivatives.
Case Studies
- Proline-Catalyzed Reactions : Research has demonstrated that this compound can catalyze asymmetric α-amination reactions effectively. In one study, it was shown to facilitate the total synthesis of complex alkaloids while maintaining high levels of stereoselectivity .
- Development of Bioactive Molecules : The compound has been used as a scaffold for developing novel bioactive molecules, particularly in neuropharmacology. Its incorporation into peptide structures has resulted in compounds with potential therapeutic effects against neurological disorders such as Alzheimer’s and Parkinson’s diseases .
- Stereochemical Studies : Studies utilizing this compound have provided insights into the stereochemical outcomes during alkylation reactions. These studies revealed that the diastereoselectivity is influenced by both the protecting group and the type of electrophile used, leading to innovative methodologies for synthesizing chiral compounds .
Mechanism of Action
The mechanism of action of Boc-(S)-alpha-allyl-proline involves its ability to participate in various chemical reactions due to the presence of the Boc and allyl groups. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The allyl group can undergo various transformations, enabling the synthesis of diverse derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and allyl groups, which modulate its interactions with other molecules.
Comparison with Similar Compounds
Boc-(S)-alpha-allyl-proline vs. (S)-alpha-Allyl-proline Hydrochloride
Key Differences :
- The Boc group in this compound prevents unwanted side reactions during peptide elongation, whereas the hydrochloride form is more reactive and serves as an intermediate for further modifications .
- The hydrochloride derivative has a lower molecular weight and higher purity (≥98% vs. >95%), likely due to easier crystallization .
Comparison with (R)-Isomers
| Property | This compound | (R)-alpha-Allyl-proline Hydrochloride |
|---|---|---|
| CAS Number | Not explicitly provided | 177206-69-8 |
| Molecular Formula | C₁₃H₂₁NO₄ | C₈H₁₃NO₂·HCl |
| Stereochemistry | (S)-configuration | (R)-configuration |
| Purity | >95% | 95% |
| Applications | Chiral building block | Similar applications but enantioselectivity-dependent |
Key Insight :
Comparison with Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)proline
| Property | This compound | Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)proline |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ | C₁₅H₂₀BrNO₄S |
| Molecular Weight | 255.31 g/mol | 390.29 g/mol |
| Substituent | Allyl | 5-bromo-thiophenylmethyl |
| Reactivity | Allyl group enables metathesis | Bromine enables cross-coupling reactions |
| Applications | Flexible functionalization | Electronics, photovoltaics (due to thiophene) |
Key Differences :
Comparison with N-Boc-D-β-proline
| Property | This compound | N-Boc-D-β-proline (to-pro-3) |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ | C₁₀H₁₇NO₄ |
| Substituent Position | Alpha-allyl | Beta-carboxylic acid |
| Stereochemistry | (S)-configuration | D-configuration (β-proline) |
| Applications | Asymmetric synthesis | Conformational studies, β-peptide design |
Key Insight :
- Beta-proline derivatives (e.g., to-pro-3) exhibit distinct ring puckering, altering backbone torsion angles in peptides compared to alpha-substituted prolines .
Biological Activity
Boc-(S)-alpha-allyl-proline is a proline derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This compound serves as a versatile scaffold for the development of bioactive molecules, particularly in the synthesis of peptides and other complex organic compounds. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.
Structural Characteristics
This compound features an allylic substitution at the alpha position of the proline ring, which distinguishes it from other proline derivatives. This unique structural feature allows for distinct reactivity patterns, making it a valuable building block in synthetic chemistry.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Boc-Proline | Proline with Boc protection | Standard amino acid; lacks allylic functionality |
| Boc-(S)-4-methylproline | Methyl substitution on the 4-position | Different substitution pattern affecting reactivity |
| Boc-(R)-alpha-amino acid | General amino acid structure | Lacks the allylic group; broader applications |
| Boc-(S)-beta-alanine | Beta position amino acid | Different position of amino group affects properties |
| This compound | Allylic substitution on proline | Distinct reactivity patterns not found in other derivatives |
While this compound does not exhibit a specific mechanism of action on its own, it acts as a scaffold for developing various bioactive molecules. The biological activity of compounds derived from this compound can vary widely depending on their specific sequences and side chain modifications. Research indicates that proline analogs play significant roles in modulating biological processes, particularly in cancer metabolism and neuroprotection.
Case Studies
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Cancer Metabolism
- A study highlighted the role of proline metabolism in cancer progression, where enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1) are implicated in tumor growth. Inhibition of these enzymes using proline analogs has shown promise in reducing cell proliferation in various cancer types, including breast and kidney cancers .
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Neuroprotective Effects
- Research has demonstrated that proline derivatives can influence neurological conditions. For instance, compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation .
-
Synthetic Applications
- The compound has been utilized in asymmetric synthesis processes, where it serves as a chiral building block for creating complex molecules with high enantioselectivity. This application is particularly relevant in drug development, where the chirality of compounds can significantly affect their biological activity .
Research Findings
Recent studies have focused on the synthesis and application of this compound in various contexts:
- Synthesis Techniques : The synthesis typically involves multi-step reactions that include protection-deprotection strategies to maintain the integrity of the proline structure while introducing functional groups.
- Biological Screening : In vitro assays have been conducted to evaluate the efficacy of derivatives of this compound against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-(S)-alpha-allyl-proline, and how can purity be validated?
- Methodological Guidance :
- Use solid-phase peptide synthesis (SPPS) or solution-phase methods with Boc protection for the amine group. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Validate purity using -NMR (e.g., absence of allyl group side products) and reverse-phase HPLC (≥95% purity threshold). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) confirms stereochemistry .
- Table 1 : Common Characterization Techniques
| Technique | Purpose | Key Metrics |
|---|---|---|
| -NMR | Confirm structure | Chemical shifts (δ 5.2–5.8 ppm for allyl protons) |
| HPLC | Purity assessment | Retention time matching, peak integration |
| SCXRD | Stereochemical validation | Crystallographic R-factor (<0.05) |
Q. How can researchers ensure reproducibility in this compound synthesis?
- Methodological Guidance :
- Document reaction conditions (temperature, solvent, catalyst) meticulously. For example, use anhydrous dichloromethane (DCM) for Boc protection to avoid hydrolysis.
- Adhere to reporting standards in journals like the Beilstein Journal of Organic Chemistry: include experimental details (e.g., equivalents of reagents, reaction time) in the main text or supplementary information .
- Replicate protocols across multiple batches and validate using independent techniques (e.g., NMR and mass spectrometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
